Cas no 1212937-29-5 ((1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine)

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine is a chiral amine derivative featuring a substituted pyridine core, notable for its stereospecific configuration at the C1 position. The 2-chloro-6-methylpyridine moiety enhances its reactivity and selectivity, making it a valuable intermediate in pharmaceutical synthesis and agrochemical applications. Its well-defined stereochemistry ensures consistent performance in asymmetric synthesis, while the chloro and methyl substituents contribute to its stability and functional versatility. This compound is particularly useful in the development of enantiomerically pure active ingredients, offering precise control over molecular interactions. High purity and reliable synthetic reproducibility further underscore its utility in research and industrial processes.
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine structure
1212937-29-5 structure
商品名:(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine
CAS番号:1212937-29-5
MF:C8H11ClN2
メガワット:170.639340639114
CID:6382592
PubChem ID:124539413

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine
    • EN300-1966696
    • 1212937-29-5
    • インチ: 1S/C8H11ClN2/c1-5-3-4-7(6(2)10)8(9)11-5/h3-4,6H,10H2,1-2H3/t6-/m0/s1
    • InChIKey: WYMKISHZVJCBNB-LURJTMIESA-N
    • ほほえんだ: ClC1C(=CC=C(C)N=1)[C@H](C)N

計算された属性

  • せいみつぶんしりょう: 170.0610761g/mol
  • どういたいしつりょう: 170.0610761g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 38.9Ų

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1966696-10.0g
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine
1212937-29-5
10g
$5897.0 2023-05-31
Enamine
EN300-1966696-5g
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine
1212937-29-5
5g
$3977.0 2023-09-16
Enamine
EN300-1966696-1g
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine
1212937-29-5
1g
$1371.0 2023-09-16
Enamine
EN300-1966696-10g
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine
1212937-29-5
10g
$5897.0 2023-09-16
Enamine
EN300-1966696-2.5g
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine
1212937-29-5
2.5g
$2688.0 2023-09-16
Enamine
EN300-1966696-1.0g
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine
1212937-29-5
1g
$1371.0 2023-05-31
Enamine
EN300-1966696-0.1g
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine
1212937-29-5
0.1g
$1207.0 2023-09-16
Enamine
EN300-1966696-5.0g
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine
1212937-29-5
5g
$3977.0 2023-05-31
Enamine
EN300-1966696-0.5g
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine
1212937-29-5
0.5g
$1316.0 2023-09-16
Enamine
EN300-1966696-0.25g
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine
1212937-29-5
0.25g
$1262.0 2023-09-16

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine 関連文献

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amineに関する追加情報

The Compound CAS No 1212937-29-5: (1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine

The compound with CAS No 1212937-29-5, commonly referred to as (1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of aminopyridines, which are known for their versatile applications in medicinal chemistry due to their ability to modulate various biological targets, including enzymes, receptors, and ion channels.

The structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at position 2 and a methyl group at position 6. The ethanamine group is attached to position 3 of the pyridine ring, and the stereochemistry at the chiral center is specified as (S). This configuration is critical for determining the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are essential for its therapeutic potential.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various biological targets with unprecedented accuracy. For instance, molecular docking studies have revealed that (1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine exhibits strong binding to certain G-protein coupled receptors (GPCRs), making it a promising candidate for treating conditions such as inflammation and pain. Furthermore, its selectivity profile has been optimized through iterative synthesis and screening campaigns, reducing off-target effects and enhancing its safety profile.

In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and stereoselective alkylation. The use of chiral auxiliary reagents has been instrumental in achieving high enantiomeric excess during the formation of the chiral center. This approach not only ensures the purity of the final product but also aligns with green chemistry principles by minimizing waste and improving reaction efficiency.

The pharmacological evaluation of this compound has been conducted across multiple preclinical models, demonstrating its efficacy in alleviating symptoms associated with chronic inflammatory diseases. In particular, studies have shown that it inhibits pro-inflammatory cytokine production without significantly affecting anti-inflammatory pathways, indicating a balanced immunomodulatory effect. These findings have been corroborated by mechanistic studies using CRISPR-Cas9 gene editing technology, which have identified key signaling pathways involved in its action.

Beyond its therapeutic applications, (1S)-1-(2-chloro-6-methylpyridin strong>-< strong >3 strong > - < strong > yl strong > ) ethan - < strong > 1 strong > - amine has also found utility in chemical biology as a tool compound for studying receptor-ligand interactions. Its unique structure allows for fine-tuning of ligand-receptor interfaces, providing insights into the molecular basis of drug resistance and receptor polymorphisms.

In conclusion, CAS No 1212937-29-5 represents a cutting-edge molecule at the forefront of modern drug discovery. Its combination of favorable pharmacokinetic properties, high target selectivity, and versatile chemical structure positions it as a valuable asset in the development of novel therapeutics. As research continues to uncover new applications and optimize its properties further, this compound is poised to make significant contributions to both academia and industry.

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